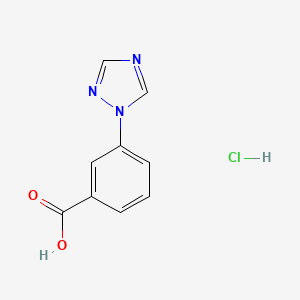

3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

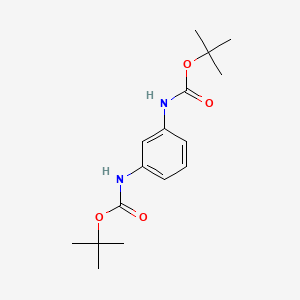

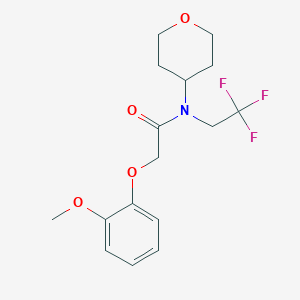

3-(1H-1,2,4-triazol-1-yl)benzoic acid is a compound with the molecular formula C9H7N3O2 . It is a solid substance with a molecular weight of 189.17 . The compound is used in the synthesis of various hybrids that have shown potent inhibitory activities against certain cancer cell lines .

Synthesis Analysis

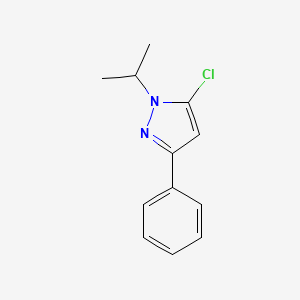

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis process involved the use of different precursors, and the influence of in situ hydrolysis reactions on the assembly process was explored .Molecular Structure Analysis

The molecular structure of 3-(1H-1,2,4-triazol-1-yl)benzoic acid was established by NMR and MS analysis . The InChI code for the compound is 1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12/h1-6H, (H,13,14) .Chemical Reactions Analysis

The compound has been used in the synthesis of various hybrids, and the chemical reactions involved in this process have been analyzed . The in situ reactions regulate the structure via changing the concentration of HDTBA during the assembly process, which in turn regulates the coordination competition between HDTBA and inorganic anions, thus generating different structures .Physical And Chemical Properties Analysis

3-(1H-1,2,4-triazol-1-yl)benzoic acid is a solid substance with a molecular weight of 189.17 . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications

Anticancer Activity

1,2,4-Triazole benzoic acid hybrids: have been synthesized and evaluated for their anticancer potential. In vitro cytotoxic studies revealed that some of these hybrids exhibit potent inhibitory activities against cancer cell lines, including MCF-7 and HCT-116 . Notably, compounds 2, 5, 14, and 15 demonstrated improved IC50 values compared to the reference drug doxorubicin. Importantly, they also showed minimal cytotoxic effects on normal cells (RPE-1). Further investigations revealed that compounds 2 and 14 induce apoptosis in MCF-7 cells .

Coordination Polymers (CPs)

In situ hydrolysis reactions led to the formation of 3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid (HDTBA) , which serves as a building block for coordination polymers (CPs). These CPs have been explored for their assembly properties and potential applications .

Antiproliferative Agents

A derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole , exhibited remarkable antiproliferative activity against MV4-11 cells, with an IC50 of 2 μM .

Synthetic Routes

The synthesis of 1,2,4-triazole benzoic acid hybrids involves reacting 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate, yielding compounds 1 and 2 .

Structural Optimization Platform

These hybrids serve as a structural optimization platform for designing more selective and potent anticancer molecules. Their potential lies in addressing the challenges associated with nonselective chemotherapeutic agents and minimizing toxic side effects .

Mechanism of Action

Target of Action

It’s known that similar compounds have shown potent inhibitory activities against cancer cell lines such as mcf-7 and hct-116 .

Mode of Action

It’s noted that similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

The induction of apoptosis suggests that it may influence pathways related to cell growth and death .

Result of Action

The result of the action of 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride is the inhibition of cancer cell proliferation through the induction of apoptosis . This leads to a decrease in the growth of cancer cells .

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(4-7)12-6-10-5-11-12;/h1-6H,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPRLQSAVKSCAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2C=NC=N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride | |

CAS RN |

1311317-30-2 |

Source

|

| Record name | 3-(1H-1,2,4-triazol-1-yl)benzoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2406130.png)

![N-(3,4-dimethoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2406139.png)

![Ethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2406142.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)tetrahydrofuran-3-carboxamide](/img/structure/B2406143.png)